WEHI-539 - 1431866-33-9

WEHI-539

Catalog Number: EVT-285294
CAS Number: 1431866-33-9
Molecular Formula: C31H29N5O3S2
Molecular Weight: 583.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WEHI-539, chemically known as 5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-xL. [] It is widely employed in preclinical research to investigate the role of BCL-xL in various cellular processes, particularly apoptosis and cancer cell survival. [, , , ] WEHI-539 exhibits minimal activity against other BCL-2 family members, making it a valuable tool for dissecting the specific contributions of BCL-xL in complex biological systems. []

Synthesis Analysis

A detailed description of the synthesis method for WEHI-539 can be found in the paper "Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity". [] The synthesis involves a multi-step process utilizing structure-based design and optimization starting from a fragment identified through nuclear magnetic resonance (NMR) screening. []

Molecular Structure Analysis

The crystal structure of WEHI-539 bound to BCL-xL has been solved and provides insights into its mechanism of action. [] The compound occupies the BH3-binding groove of BCL-xL, mimicking the interaction of pro-apoptotic proteins. [, ] Structural details regarding specific interactions between WEHI-539 and amino acid residues within the BCL-xL binding pocket can be found in the cited study. []

Chemical Reactions Analysis

While specific chemical reactions involving WEHI-539 are not extensively discussed in the provided papers, its primary mode of action involves binding to BCL-xL. This interaction is likely driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. [] Further investigation into the potential reactivity of WEHI-539 with other molecules or under different conditions would require additional research.

Mechanism of Action

WEHI-539 functions by selectively binding to the BH3-binding groove of BCL-xL. [, ] This interaction prevents BCL-xL from sequestering pro-apoptotic proteins like BIM and BAK, thereby promoting apoptosis. [, , , , ] By specifically targeting BCL-xL, WEHI-539 disrupts the delicate balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. [, ]

Applications
  • Investigating BCL-xL dependency in cancer: WEHI-539 is used to identify cancers that are particularly reliant on BCL-xL for survival. Studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer, osteosarcoma, medulloblastoma, and glioblastoma. [, , , , , ]
  • Evaluating synergistic therapeutic strategies: Research indicates that combining WEHI-539 with other therapies, such as chemotherapy, radiation, or other BH3 mimetics, can enhance treatment efficacy. [, , , , , , ] For example, WEHI-539 sensitized osteosarcoma cells to doxorubicin, a commonly used chemotherapeutic agent. []
  • Understanding resistance mechanisms: Studies using WEHI-539 have revealed that some cancers develop resistance to BCL-xL inhibition through upregulation of other anti-apoptotic proteins like MCL-1. [, , ] This highlights the need for combination therapies targeting multiple nodes in the apoptotic pathway.
  • Probing BCL-xL function in normal physiology: WEHI-539 is valuable for understanding the role of BCL-xL in normal cellular processes, beyond its role in cancer. For example, a study showed that WEHI-539 abrogated the protective effect of the Wnt/β-catenin pathway against HIV-mediated apoptosis in T cells. []

Venetoclax (ABT-199)

Compound Description: Venetoclax is a potent and selective inhibitor of BCL-2, classified as a BH3 mimetic. [, , , , , , , , , , , , , , , , , ] It disrupts the interaction between BCL-2 and pro-apoptotic proteins, promoting apoptosis. Venetoclax has demonstrated clinical efficacy in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), particularly in combination with demethylating agents. [, ]

ABT-263 (Navitoclax)

Compound Description: ABT-263 is a BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-W. [, , , , , , , , , ] This broader activity profile distinguishes it from both Venetoclax and WEHI-539, which exhibit greater target specificity. ABT-263 has shown efficacy in preclinical models of various cancers. [, , , ]

Relevance: While structurally similar to WEHI-539, ABT-263's broader inhibition profile encompassing BCL-2, BCL-xL, and BCL-W sets it apart. [, , , , , , , , , ] This characteristic can impact its efficacy and toxicity profile compared to WEHI-539. For instance, ABT-263's inhibition of BCL-xL contributes to its reported thrombocytopenia, a side effect not prominently associated with WEHI-539. [, , ]

A-1331852

Compound Description: A-1331852 is a potent and selective inhibitor of BCL-xL, belonging to the class of BH3 mimetics. [, ] It directly competes with pro-apoptotic proteins for binding to BCL-xL, thereby promoting apoptosis.

A-1210477

Compound Description: A-1210477 is a selective inhibitor of MCL-1, another anti-apoptotic protein within the BCL-2 family. [, , ] By disrupting MCL-1's interaction with pro-apoptotic proteins, A-1210477 can overcome resistance mechanisms employed by cancer cells to evade apoptosis.

Relevance: Although both are BH3 mimetics, A-1210477 and WEHI-539 target distinct anti-apoptotic proteins within the BCL-2 family. [, , ] A-1210477 selectively inhibits MCL-1, whereas WEHI-539 targets BCL-xL. [, , ] This distinction highlights the importance of understanding the specific dependencies of cancer cells on different BCL-2 family members for effective therapeutic targeting.

Obatoclax

Compound Description: Obatoclax is a pan-BCL-2 inhibitor, targeting multiple members of the family, including BCL-2, BCL-xL, and MCL-1. [, ] This broad activity profile differentiates it from more selective inhibitors like Venetoclax or WEHI-539.

Relevance: In contrast to WEHI-539's selectivity for BCL-xL, Obatoclax displays a pan-BCL-2 inhibitory profile. [, ] While potentially offering broader anti-tumor activity, this lack of specificity may also increase the risk of on-target toxicity, as BCL-2 family proteins play essential roles in normal cell survival.

Gossypol

Compound Description: Gossypol is a naturally occurring polyphenolic compound extracted from cotton plants. [] It exhibits a broad range of biological activities, including anti-cancer, anti-viral, and contraceptive effects. In the context of cancer, Gossypol has shown potential in inhibiting various signaling pathways involved in cell proliferation and survival.

Relevance: Similar to Obatoclax, Gossypol's broad mechanism of action, encompassing multiple cellular targets, contrasts with the more targeted approach of WEHI-539. [] While Gossypol's pan-inhibitory properties might offer some advantages, they also raise concerns about potential off-target effects and a less favorable safety profile compared to more selective agents like WEHI-539.

MIM1

Compound Description: MIM1 is a selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the BCL-2 family. []

Relevance: While both are classified as BH3 mimetics, MIM1 and WEHI-539 differ in their target specificity. [] MIM1 acts by inhibiting MCL-1, whereas WEHI-539 specifically targets BCL-xL. [] This distinction underscores the diverse roles of different BCL-2 family proteins in regulating apoptosis and emphasizes the need for targeted therapeutic approaches based on individual tumor characteristics.

S63845

Compound Description: S63845 is a highly selective and potent inhibitor of MCL-1, an anti-apoptotic protein within the BCL-2 family. [, , ]

Relevance: Both S63845 and WEHI-539 target the BCL-2 family, but their selectivity profiles differ significantly. [, , ] S63845 exhibits high specificity for MCL-1, whereas WEHI-539 primarily inhibits BCL-xL. [, , ] This difference underscores the importance of understanding the individual dependencies of cancer cells on specific BCL-2 family members for effective therapeutic targeting.

SMBA1

Compound Description: SMBA1 is a small molecule activator of BAX, a pro-apoptotic protein. [] It promotes BAX activation, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.

Relevance: SMBA1 and WEHI-539 act on opposing sides of the apoptotic pathway. [] While WEHI-539 inhibits the anti-apoptotic protein BCL-xL, SMBA1 activates the pro-apoptotic protein BAX. [] Despite their opposing actions, both agents ultimately aim to induce apoptosis, suggesting the potential for synergistic anti-tumor effects when combined.

2-Deoxy-D-glucose (2-DG)

Compound Description: 2-Deoxy-D-glucose is a glucose analog that inhibits glycolysis, a metabolic pathway crucial for cancer cell energy production. []

Relevance: 2-Deoxy-D-glucose is not structurally related to WEHI-539 but was investigated in combination with WEHI-539 for potential synergistic anti-tumor effects. [] This strategy exploits the metabolic vulnerabilities of cancer cells, aiming to enhance cell death when combined with BCL-xL inhibition.

Properties

CAS Number

1431866-33-9

Product Name

5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C31H29N5O3S2

Molecular Weight

583.72

InChI

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+

InChI Key

JKMWZKPAXZBYEH-JWHWKPFMSA-N

SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1

Solubility

Soluble in DMSO, not in water

Synonyms

WEHI-539; WEHI 539; WEHI539

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.